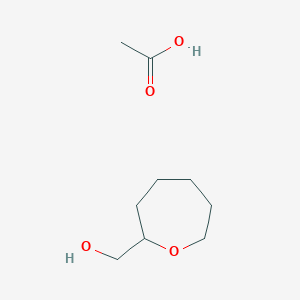![molecular formula C19H23NO3 B14640753 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene CAS No. 53982-17-5](/img/structure/B14640753.png)
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group, a nitro group, and a propyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Similar structure but lacks the propyl group.
4-Methoxy-1-nitrobenzene: Another isomer with a different arrangement of substituents.
4-Nitroanisole: Contains a nitro group and a methoxy group but no propyl group.
Uniqueness: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is unique due to the presence of the propyl group, which can significantly alter its chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
53982-17-5 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-nitropropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-5-7-16(8-6-15)19(14(3)20(21)22)17-9-11-18(23-4)12-10-17/h5-14,19H,1-4H3 |
InChI Key |
OPYOXMVFVWUFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



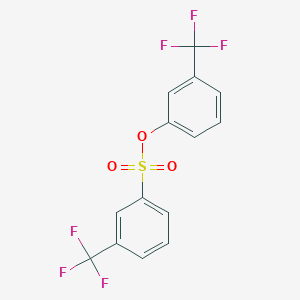
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
methanide](/img/structure/B14640717.png)
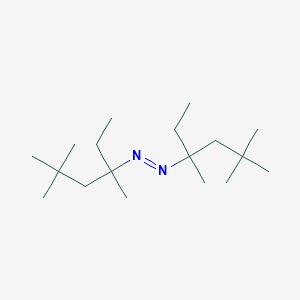


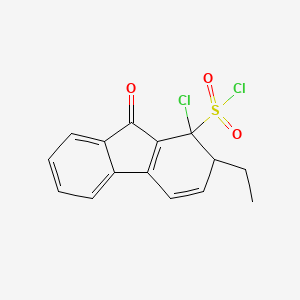
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

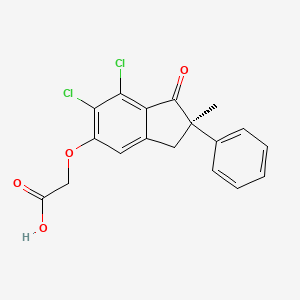
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
